molecular formula C9H8BrClO3 B13910515 Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate

Katalognummer: B13910515
Molekulargewicht: 279.51 g/mol
InChI-Schlüssel: JGRJFHLKEAASFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H8BrClO3. This compound is a derivative of benzoic acid and features a bromine, chlorine, hydroxyl, and methyl group attached to the benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of methyl 2-hydroxy-4-methylbenzoate. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like ethanol or methanol to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, hydroxyl, and methyl groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H8BrClO3

Molekulargewicht

279.51 g/mol

IUPAC-Name

methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate

InChI

InChI=1S/C9H8BrClO3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,1-2H3

InChI-Schlüssel

JGRJFHLKEAASFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=C1Cl)O)C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.